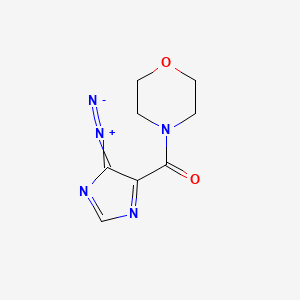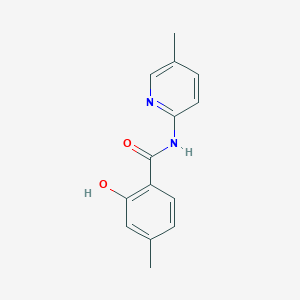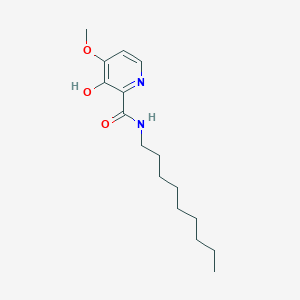
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a hydroxy group at the 3-position, a methoxy group at the 4-position, and a nonyl group attached to the nitrogen atom of the carboxamide. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- typically involves multi-step organic reactions. One common synthetic route starts with the nitration of pyridine to form 2-nitropyridine. This intermediate is then reduced to 2-aminopyridine, which undergoes acylation with a suitable carboxylic acid derivative to form 2-pyridinecarboxamide. Subsequent hydroxylation and methoxylation reactions introduce the hydroxy and methoxy groups at the 3- and 4-positions, respectively. Finally, the nonyl group is introduced through an alkylation reaction using a nonyl halide under basic conditions.
Industrial Production Methods
Industrial production of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency. The industrial process also includes purification steps such as crystallization, distillation, and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group at the 4-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-keto-4-methoxy-N-nonyl-2-pyridinecarboxamide.
Reduction: Formation of 2-amino-3-hydroxy-4-methoxy-N-nonylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the hydroxy and methoxy groups enhances its ability to form hydrogen bonds, while the nonyl group contributes to its hydrophobic character, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxamide: Lacks the hydroxy, methoxy, and nonyl groups, resulting in different chemical and physical properties.
3-Hydroxy-4-methoxypyridine: Lacks the carboxamide and nonyl groups, affecting its reactivity and applications.
N-Nonylpyridine: Lacks the carboxamide, hydroxy, and methoxy groups, leading to different biological and chemical behavior.
Uniqueness
2-Pyridinecarboxamide, 3-hydroxy-4-methoxy-N-nonyl- is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nonyl group enhances its hydrophobicity, making it more suitable for applications involving lipid environments. The hydroxy and methoxy groups contribute to its ability to form hydrogen bonds, influencing its interactions with biological targets and its solubility in polar solvents.
Properties
CAS No. |
437651-11-1 |
|---|---|
Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.39 g/mol |
IUPAC Name |
3-hydroxy-4-methoxy-N-nonylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H26N2O3/c1-3-4-5-6-7-8-9-11-18-16(20)14-15(19)13(21-2)10-12-17-14/h10,12,19H,3-9,11H2,1-2H3,(H,18,20) |
InChI Key |
VKPKNBXGRBWZDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=NC=CC(=C1O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
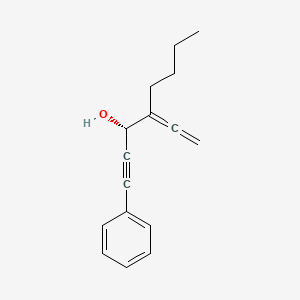
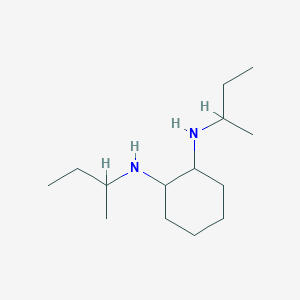

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
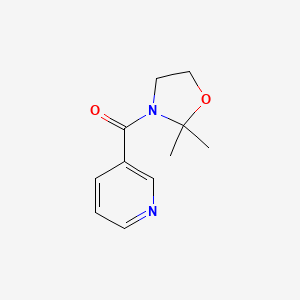
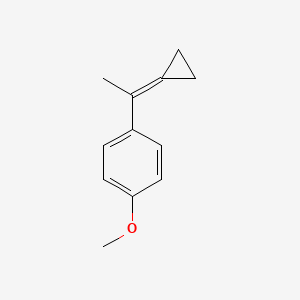
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)

